molecular formula C11H16ClNO B1505252 (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride CAS No. 1213865-15-6

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1505252
CAS No.: 1213865-15-6
M. Wt: 213.7 g/mol
InChI Key: ZRRYOXDGNFWPDL-MERQFXBCSA-N
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Description

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H15NOCl It is a derivative of cyclopropylmethanamine and 2-methoxyphenylmethanamine, featuring a cyclopropyl group attached to a 2-methoxyphenyl ring, and a methanamine group, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 2-methoxybenzene, undergoes bromination to introduce a bromo group at the ortho position.

  • Cyclopropanation: The brominated compound is then subjected to cyclopropanation using a suitable reagent like cyclopropylmagnesium bromide.

  • Amination: The cyclopropyl-substituted compound is then aminated using an amine source, such as ammonia or an amine derivative.

  • Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or halide sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of azides or substituted amines.

Scientific Research Applications

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • (S)-Cyclopropyl(phenyl)methanamine hydrochloride: This compound lacks the methoxy group, leading to different chemical and biological properties.

  • (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride:

Properties

IUPAC Name

(S)-cyclopropyl-(2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRYOXDGNFWPDL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704260
Record name (S)-1-Cyclopropyl-1-(2-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213865-15-6
Record name (S)-1-Cyclopropyl-1-(2-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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